Product packaging for 3-(2H-tetrazol-5-yl)-1H-indole(Cat. No.:CAS No. 23078-34-4)

3-(2H-tetrazol-5-yl)-1H-indole

Cat. No.: B13456747
CAS No.: 23078-34-4
M. Wt: 185.19 g/mol
InChI Key: GFGUGAXVWPVZFQ-UHFFFAOYSA-N
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Description

3-(2H-Tetrazol-5-yl)-1H-indole is a versatile heterocyclic compound that combines the privileged indole scaffold with a tetrazole moiety, making it a highly valuable building block in medicinal chemistry and drug discovery research. The tetrazole ring serves as a prominent bioisostere for a carboxylic acid group, a strategy widely used to enhance the metabolic stability, lipophilicity, and overall pharmacokinetic profile of lead compounds . This core structure is of significant interest for developing new therapeutic agents, with recent studies showing that structurally related 3-(tetrazol-5-yl)-indole derivatives exhibit potent anti-HIV activity, demonstrating IC50 values in the nanomolar range and inhibiting viral attachment and reverse transcriptase . The synthetic accessibility of this chemotype has been advanced through novel selective methods, such as the reaction of arynes with 2-(tetrazol-5-yl)-2H-azirines, providing efficient routes to the 3-(tetrazol-5-yl)-indole scaffold . Researchers utilize this compound and its derivatives as key intermediates in synthesizing more complex molecules for evaluating antimicrobial, antiviral, and other biological activities . This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N5 B13456747 3-(2H-tetrazol-5-yl)-1H-indole CAS No. 23078-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2H-tetrazol-5-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c1-2-4-8-6(3-1)7(5-10-8)9-11-13-14-12-9/h1-5,10H,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGUGAXVWPVZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305857
Record name 3-(2H-Tetrazol-5-yl)-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23078-34-4
Record name 3-(2H-Tetrazol-5-yl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23078-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2H-Tetrazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2h Tetrazol 5 Yl 1h Indole

Direct Synthesis Approaches to 3-(2H-tetrazol-5-yl)-1H-indole

The direct construction of the 3-(tetrazol-5-yl)-1H-indole core has been achieved through several elegant synthetic strategies, including multicomponent reactions, cycloadditions, and reactions involving highly reactive intermediates.

Multicomponent Reaction (MCR) Strategies for Tetrazolyl-Indole Construction

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step. The Ugi-azide reaction, a prominent MCR, has been utilized for the synthesis of 1,5-disubstituted tetrazoles. researchgate.net This reaction involves the condensation of an aldehyde, an amine, an isocyanide, and an azide (B81097) source, typically trimethylsilyl (B98337) azide, to form the tetrazole ring. researchgate.net While not a direct route to this compound itself, the Ugi-tetrazole reaction followed by an acid-catalyzed ring-closure provides a two-step synthesis of 2-(1H-tetrazol-5-yl)-indoles. nih.govresearchgate.netresearchgate.net

A notable example of an MCR approach is the one-pot, three-component reaction of appropriate aldehydes, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole (B1671886) in the presence of triethylamine (B128534) as a catalyst to synthesize 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives. nih.gov This highlights the power of MCRs in rapidly generating diverse libraries of indole-fused tetrazole compounds. nih.gov

Table 1: Multicomponent Reactions for Tetrazolyl-Indole Synthesis
Reaction NameComponentsProduct TypeReference
Ugi-Azide ReactionAldehyde, Amine, Isocyanide, Azide1,5-Disubstituted Tetrazoles researchgate.net
Three-Component ReactionAldehyde, 1H-tetrazol-5-amine, 3-Cyanoacetyl indole7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile nih.gov

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions) in the Formation of this compound Scaffolds

The [3+2] dipolar cycloaddition reaction is a fundamental method for constructing five-membered heterocyclic rings, including tetrazoles. smolecule.com This reaction typically involves the addition of an azide to a nitrile. smolecule.com While broadly applicable for tetrazole synthesis, specific examples directly leading to this compound via this method are less commonly reported in favor of other strategies. However, the underlying principle of cycloaddition is central to many synthetic routes.

A related strategy involves the reaction of arynes with 2-(tetrazolyl-5-yl)-2H-azirines. This is not a formal [2+2] cycloaddition, which would yield 2-substituted indoles. nih.govacs.org Instead, the reaction proceeds through a nucleophilic addition of the aryne to the azirine, followed by intramolecular cyclization and a hydrogen shift to afford the 3-(tetrazol-5-yl)-indole scaffold. nih.govacs.org

Reactions Involving Azirines and Arynes for this compound Synthesis

A highly selective and modern approach for the synthesis of this compound derivatives involves the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes. acs.orgacs.orgnih.gov Arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates and a fluoride (B91410) source, react with the azirine derivatives to produce 3-(2-benzyl-2H-tetrazol-5-yl)-indole compounds with high regioselectivity. acs.orgacs.orgnih.gov

The reaction mechanism is proposed to involve the nucleophilic addition of the aryne to the C-2 carbon of the 2H-azirine, leading to a zwitterionic intermediate. nih.gov Subsequent intramolecular attack of the aryl anion onto the azirine C-2 carbon, which bears the tetrazolyl group, induces a C-N bond cleavage. nih.gov This generates a 3H-indole intermediate that undergoes a 1,3-hydrogen shift to yield the final N-unsubstituted 3-(tetrazol-5-yl)-indole. nih.govacs.org The benzyl (B1604629) protecting group on the tetrazole ring can then be removed to afford the desired 3-(1H-tetrazol-5-yl)-indole derivatives. acs.orgacs.orgnih.gov

The reaction conditions, particularly temperature, can influence the outcome. For instance, performing the reaction at 60 °C favors the formation of 2,3-aryl-N-unsubstituted indoles, whereas lower temperatures can lead to N-aryl indole derivatives. nih.govacs.org

Table 2: Synthesis of 3-(Tetrazol-5-yl)-indoles using Azirines and Arynes
Azirine ReactantAryne PrecursorProductYieldReference
2-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-3-phenyl-2H-azirineo-(trimethylsilyl)phenyl triflate3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-indole77% nih.govacs.org
2-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-3-(2-thienyl)-2H-azirineo-(trimethylsilyl)phenyl triflate3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-(2-thienyl)-1H-indole- nih.govacs.org

Fischer Indolization and Related Methods for this compound Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system. wikipedia.orgmdpi.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone under acidic conditions. wikipedia.org The synthesis of 3-(1H-tetrazol-5-yl)-indoles has been achieved via the Fischer indolization of tetrazolylacetaldehyde phenylhydrazones. nih.govresearchgate.netresearchgate.net This method provides a direct route to the desired scaffold by incorporating the tetrazole moiety into one of the starting materials.

The reaction is catalyzed by Brønsted acids such as HCl, H₂SO₄, and polyphosphoric acid, or Lewis acids like boron trifluoride and zinc chloride. wikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. wikipedia.org

Functionalization and Derivatization Strategies for this compound

Once the core 3-(tetrazol-5-yl)-1H-indole structure is synthesized, further modifications can be made to develop analogs with potentially enhanced properties.

Regioselective Modifications on the Indole Ring System for Analog Development

The indole ring is susceptible to electrophilic substitution, and the regioselectivity of these reactions can be influenced by the existing substituents. The functionalization of the indole core of this compound allows for the introduction of various chemical groups to explore structure-activity relationships.

A key transformation is the deprotection of the tetrazole nitrogen. For instance, 3-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-indoles can be deprotected to yield the corresponding 3-(1H-tetrazol-5-yl)-indoles. nih.govacs.org This is often achieved using reagents like ammonium (B1175870) formate (B1220265). nih.govacs.org This deprotection step is crucial for obtaining the final target compounds with a free NH group on the tetrazole ring.

Furthermore, the indole nitrogen can be a site for substitution. While the focus of the aryne-azirine reaction is often on producing N-unsubstituted indoles, modifications to the reaction conditions can lead to N-arylated products. nih.govacs.org Additionally, standard C-H functionalization methods for indoles could potentially be applied to the 3-(tetrazol-5-yl)-1H-indole scaffold to introduce substituents at various positions on the indole ring. acs.orgrsc.org

Table 3: Deprotection of N-Substituted 3-(Tetrazol-5-yl)-indoles
Starting MaterialReagentProductYieldReference
3-[2-(4-Nitrobenzyl)-2H-tetrazol-5-yl]-2-phenyl-1H-indoleAmmonium formate2-Phenyl-3-(2H-tetrazol-5-yl)-1H-indole87% nih.govacs.org
4,7-Dimethyl-3-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-2-(2-thienyl)-1H-indoleAmmonium formate4,7-Dimethyl-3-(2H-tetrazol-5-yl)-2-(2-thienyl)-1H-indole33% nih.gov

Substituent Effects on the Tetrazole Moiety and their Synthetic Accessibility

The nature and position of substituents on the tetrazole ring profoundly influence the synthetic accessibility and reactivity of tetrazolyl-indole derivatives. The electronic and steric properties of these substituents can dictate the feasibility of certain synthetic routes and the conditions required for successful transformations.

The synthesis of 5-substituted 1H-tetrazoles is a cornerstone for accessing various tetrazolyl-indole structures. thieme-connect.com The reactivity of the tetrazole ring is sensitive to the attached groups. numberanalytics.com For instance, electron-donating or withdrawing groups on the tetrazole ring can affect the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby influencing N-substitution reactions. numberanalytics.com

A recently developed selective synthetic approach involves the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes generated in situ. nih.govnih.govacs.org This method has proven effective for synthesizing 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives with high selectivity. nih.govnih.govacs.org The substituents on the aryne precursor and the azirine can be varied to produce a range of substituted 3-(tetrazol-5-yl)-1H-indoles. nih.govacs.org For example, the use of different aryne precursors allows for the introduction of substituents on the indole ring. acs.org

The table below summarizes the synthesis of various substituted this compound derivatives, highlighting the effect of different substituents on the reaction.

Protecting Group Chemistry and Deprotection Methodologies for Tetrazolyl-Indole Derivatives

The use of protecting groups is a critical strategy in the multi-step synthesis of complex molecules like this compound. Protecting the tetrazole nitrogen is often necessary to prevent unwanted side reactions during subsequent chemical transformations.

Commonly used protecting groups for the tetrazole moiety include benzyl and substituted benzyl groups, such as the 4-nitrobenzyl group. acs.orggoogle.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. The trityl group is another common protecting group for tetrazoles. beilstein-journals.org

Deprotection is a crucial final step to unveil the desired N-unsubstituted tetrazole. A prevalent method for the deprotection of benzyl-protected tetrazoles is catalytic hydrogenation. vulcanchem.comsemanticscholar.org For instance, the deprotection of 3-[2-(4-nitrobenzyl)-2H-tetrazol-5-yl]-indoles to the corresponding 3-(1H-tetrazol-5-yl)-indoles has been successfully achieved using 10% Pd/C and ammonium formate in methanol (B129727) at reflux. nih.govacs.org This method has proven to be effective, affording the deprotected indoles in high yields. nih.govacs.org

The following table details various deprotection methodologies for different tetrazolyl-indole derivatives.

Retrosynthetic Analysis and Novel Synthetic Route Exploration for this compound

Retrosynthetic analysis is a powerful tool for devising new synthetic routes to target molecules like this compound. This approach involves breaking down the target molecule into simpler, commercially available or easily synthesizable precursors.

A plausible retrosynthetic pathway for this compound would involve the disconnection of the indole-tetrazole bond. This leads to two key fragments: an indole synthon functionalized at the 3-position and a tetrazole synthon.

One novel synthetic route that has been explored is the reaction between 2-(tetrazol-5-yl)-2H-azirines and arynes. nih.govacs.org The proposed mechanism involves a nucleophilic addition of the aryne to the azirine, forming a zwitterionic intermediate. nih.govacs.org This is followed by an intramolecular nucleophilic attack and a 1,3-hydrogen shift to afford the 3-(tetrazol-5-yl)-1H-indole. nih.govacs.org This method is highly regioselective, yielding the 3-substituted indole as the sole product. acs.org

Another approach involves the Fischer indole synthesis, which has been used to prepare 3-(1H-tetrazol-5-yl)-indoles from tetrazolylacetaldehyde phenylhydrazones. nih.gov Additionally, a two-step synthesis of 2-(1H-tetrazol-5-yl)-indoles has been reported, which proceeds through a Ugi-tetrazole reaction followed by an acid-catalyzed ring closure. nih.govnih.gov

The exploration of multicomponent reactions (MCRs) has also opened new avenues for the synthesis of tetrazole-containing indoles. nih.govresearchgate.net MCRs offer the advantage of creating multiple bonds in a single operation, leading to increased efficiency and molecular diversity. nih.govresearchgate.net

These varied synthetic strategies provide a versatile toolbox for chemists to access a wide range of this compound derivatives for further investigation in drug discovery and materials science.

Structure Activity Relationship Sar Studies of 3 2h Tetrazol 5 Yl 1h Indole Analogs

Role of the Tetrazole Ring's Bioisosterism to Carboxylic Acids and Amides in Biological Activity

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common functional group in many biologically active compounds. nih.govdrughunter.com This substitution is a key strategy in drug design to improve a molecule's metabolic stability, lipophilicity, and ability to cross biological membranes, while maintaining or even enhancing its biological activity. nih.govresearchgate.nettandfonline.com The similar acidity of 5-substituted tetrazoles (pKa ≈ 4.5–4.9) to carboxylic acids (pKa ≈ 4.2–4.5) allows the tetrazole to mimic the carboxylate anion at physiological pH, enabling similar interactions with biological targets. nih.govdrughunter.com

The tetrazole moiety's ability to act as a bioisostere for carboxylic acids has been successfully applied in the development of various drugs, including the antihypertensive agent losartan. nih.govdrughunter.com In the context of indole (B1671886) derivatives, replacing a carboxylic acid with a tetrazole ring can lead to compounds with a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.nethilarispublisher.com The tetrazole ring's planar structure and its capacity for hydrogen bonding and metal chelation contribute to its interaction with biological receptors. acs.orgrug.nl

Furthermore, 1,5-disubstituted tetrazoles can serve as bioisosteres for the cis-amide bond found in peptides, expanding their utility in peptidomimetic drug design. acs.orgrroij.com This bioisosteric replacement can influence the conformational properties of the molecule and its binding affinity to target proteins. The metabolic stability of the tetrazole ring compared to the more readily metabolized carboxylic acid and amide groups is another significant advantage, often leading to improved pharmacokinetic profiles. researchgate.nettandfonline.com

Impact of Indole Nitrogen Substitution on Biological Activity Profiles of 3-(2H-tetrazol-5-yl)-1H-indole Derivatives

For instance, in a series of 1-[(tetrazol-5-yl)methyl]indole derivatives, the introduction of various substituents at the indole nitrogen led to compounds with notable antimicrobial activity. mdpi.com Specifically, derivatives with an unsubstituted indole nitrogen often exhibit different biological activities compared to their N-substituted counterparts. researchgate.net Studies on related indole compounds have shown that N-substitution can be a critical determinant of activity. For example, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), modifications at the indole nitrogen of indolylarylsulfones were crucial for optimizing antiviral potency. nih.gov

The introduction of a sulfonyl group at the indole nitrogen has been explored, leading to compounds with antibacterial, anti-inflammatory, and anti-HIV activities. beilstein-journals.org In some cases, the absence of a substituent at the indole nitrogen is preferred for certain biological activities. For example, some potent eukaryotic initiation factor 4A3 (eIF4A3) inhibitors feature an unsubstituted indole NH. rsc.org The presence or absence of a substituent and the nature of that substituent can also influence the molecule's ability to participate in key hydrogen bond interactions with its target protein.

Influence of Substituents at C-2 and C-3 Positions of the Indole Ring on Pharmacological Potency

Substituents at the C-2 and C-3 positions of the indole ring in this compound analogs play a pivotal role in determining their pharmacological potency and selectivity. These positions are often key interaction points with biological targets, and modifications here can drastically alter the compound's activity.

The C-3 position is directly attached to the tetrazole ring in the parent compound. While the primary focus is often on the tetrazole itself, modifications to the linker or direct substitution on the indole at this position can be influential. In some related indole structures, the introduction of specific groups at C-3 is crucial for activity. For example, in a series of HIV-1 integrase inhibitors, the nature of the substituent at the 3-position of the indole nucleus was found to be a significant determinant of inhibitory potency. acs.org The interplay between substituents at C-2 and C-3, along with the tetrazole at C-5, creates a complex SAR landscape that allows for fine-tuning of the pharmacological profile.

Conformational Analysis and Tautomerism of the Tetrazolyl Moiety in Indole Hybrids

The tetrazolyl moiety in this compound and its analogs can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The relative stability and population of these tautomers can be influenced by the surrounding chemical environment, including the solvent and the nature of substituents on the indole and tetrazole rings. researchgate.netresearchgate.net This tautomerism is a critical consideration in SAR studies as the different tautomers can exhibit distinct electronic properties and hydrogen bonding patterns, leading to different interactions with biological targets. researchgate.net

Conformational analysis of these hybrid molecules is essential to understand their three-dimensional structure and how they fit into the binding site of a target protein. The relative orientation of the indole and tetrazole rings can be influenced by intramolecular hydrogen bonds and steric interactions between substituents. For example, an intramolecular hydrogen bond has been observed between the indole NH and the tetrazole ring in certain derivatives. rsc.org The planarity of the tetrazole ring and its ability to participate in π-π stacking interactions are also important conformational features that contribute to binding affinity. acs.org

Stereochemical Considerations in this compound Analog Design

Stereochemistry is a fundamental aspect of drug design, as different stereoisomers of a chiral molecule can exhibit significantly different pharmacological activities and toxicities. In the context of this compound analogs, the introduction of chiral centers can lead to enantiomers or diastereomers with distinct biological profiles.

While the parent compound this compound is achiral, the introduction of substituents at various positions on the indole ring or on side chains can create stereocenters. For example, if a substituent at the C-3 position contains a chiral carbon, the resulting enantiomers may interact differently with a chiral biological target such as an enzyme or receptor.

In the broader context of indole-based drug design, stereochemistry has been shown to be critical. For instance, in a study of indolylarylsulfones as HIV-1 NNRTIs, enantiomers showed significant differences in their activity against mutant strains of the virus. nih.gov Similarly, in the design of multitarget-directed agents for Alzheimer's disease based on indole and donepezil-like scaffolds, the stereochemistry around a C=N double bond (E/Z isomerization) was a key consideration, with the E isomer being more stable. nih.gov Therefore, when designing new analogs of this compound with chiral elements, it is crucial to consider the synthesis of stereochemically pure compounds and to evaluate the biological activity of each stereoisomer independently to establish a clear SAR.

Computational and Theoretical Investigations of 3 2h Tetrazol 5 Yl 1h Indole

Molecular Docking Studies for Ligand-Target Interaction Prediction of 3-(2H-tetrazol-5-yl)-1H-indole Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism at a molecular level and is widely applied in the study of indole (B1671886) and tetrazole derivatives. vulcanchem.comajchem-a.com

Identification of Key Binding Poses and Interaction Modes

Molecular docking studies on derivatives of 3-(tetrazol-5-yl)-1H-indole reveal how these molecules can fit into the active sites of various biological targets. For instance, in studies of similar indole-tetrazole derivatives, key interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking between the ligand and amino acid residues of the protein. pensoft.net

The tetrazole ring, with its four nitrogen atoms, is a significant contributor to hydrogen bonding. semanticscholar.org The indole nucleus, on the other hand, often engages in hydrophobic and aromatic interactions. For example, in a study of indole-tetrazole coupled aromatic amides, molecular docking revealed that the compounds could bind effectively to targets like EGFR, CDK2, and sorcin. nih.gov A study on new 3-[(tetrazol-5-yl)methine-N-benzylamine)]-1H-indole derivatives also utilized molecular docking to investigate their anti-HIV activity. researchgate.net

The specific binding pose of a this compound derivative will depend on the target protein's active site topology and the nature of the substituents on the indole and tetrazole rings.

Calculation of Binding Affinities and Energetic Landscapes

A critical output of molecular docking is the calculation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides an estimation of the binding strength between the ligand and the target. Lower binding energies typically indicate a more stable and favorable interaction.

In various studies on related compounds, these calculated affinities are used to rank and prioritize potential inhibitors. For example, molecular docking studies on 3-ethyl-1H-indole derivatives as potential COX-2 inhibitors predicted strong binding affinities with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.comajchem-a.comresearchgate.net Similarly, docking of 5-substituted 1H-tetrazole derivatives with the CSNK2A1 receptor showed binding energies as low as -6.8687 kcal/mol. researchgate.net These values are often compared to a standard or reference drug to gauge the potential of the new derivatives. ajchem-a.com

Derivative TypeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
3-Ethyl-1H-indole derivativesCOX-2-10.40 to -11.35 ajchem-a.comajchem-a.comresearchgate.net
5-Substituted 1H-tetrazole derivativesCSNK2A1-6.8687 researchgate.net
Indole-tetrazole coupled amidesEGFR-10.1 nih.gov

This table presents examples of predicted binding affinities for related indole and tetrazole derivatives from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics of Tetrazolyl-Indole Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. pensoft.net This technique is crucial for assessing the stability of the predicted binding pose and understanding the dynamic behavior of the ligand-receptor complex. researchgate.netresearchgate.netnih.govmdpi.com

MD simulations of complexes involving indole or tetrazole derivatives typically analyze parameters like the root-mean-square deviation (RMSD) and potential energy over the simulation period. A stable RMSD curve for the complex suggests that the ligand remains bound in a consistent conformation within the protein's active site. researchgate.net For instance, MD simulations have been used to confirm the stability of indole-based benzamides in complex with the estrogen receptor alpha. pensoft.net In another study, the stability of docked complexes was confirmed by 100 ns molecular simulations. pensoft.net

These simulations can also reveal the flexibility of different parts of the protein upon ligand binding and identify key residues that are consistently involved in the interaction, thus providing a more detailed and realistic model of the binding event.

Quantum Chemical Calculations (e.g., DFT, NBO analysis) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, are powerful tools for investigating the electronic properties of molecules. acs.orgtaylorfrancis.com These methods provide insights into the distribution of electrons, orbital energies, and reactivity of compounds like this compound.

DFT calculations can be used to optimize the geometry of the molecule and to determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. uni-muenchen.deresearchgate.net For tetrazole derivatives, NBO analysis has been used to study the delocalization of pi-electrons in the tetrazole ring, which can influence its aromaticity and interaction capabilities. researchgate.net Such analyses can explain the stability of different tautomeric forms (1H vs. 2H) of the tetrazole ring. researchgate.net

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Methodologies for Research Design

The pharmacokinetic properties of a potential drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. ajchem-a.comsemanticscholar.orgresearchgate.netnih.govljmu.ac.uk

For derivatives of this compound, various ADME parameters can be computationally predicted. These include:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) are predicted to assess how well the compound is absorbed into the bloodstream.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed throughout the body.

Metabolism: In silico tools can predict the metabolic stability of a compound and identify potential sites of metabolism by cytochrome P450 enzymes.

Excretion: While less commonly predicted, some models can estimate the route of excretion.

These predictions are often guided by rules such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound based on its physicochemical properties. pensoft.net

ADME ParameterPrediction FocusImportance in Drug Design
Absorption Human Intestinal Absorption (HIA), Caco-2 permeabilityDetermines the fraction of the drug that reaches systemic circulation.
Distribution Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetrationInfluences the amount of free drug available to act on the target.
Metabolism Cytochrome P450 (CYP) inhibition/substrate predictionAffects the drug's half-life and potential for drug-drug interactions.
Excretion Route of elimination (renal, hepatic)Determines how the drug is cleared from the body.

This table outlines the key ADME parameters predicted using in silico methodologies and their significance in research design.

Pharmacophore Modeling and Virtual Screening Approaches for Novel this compound Derivatives

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. semanticscholar.orgsci-hub.sedovepress.comnih.govnih.gov

A pharmacophore model for a target of interest can be developed based on the structure of a known active ligand or the active site of the protein. This model then serves as a 3D query for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active. semanticscholar.orgnih.govnih.gov

For the discovery of novel this compound derivatives, a pharmacophore model could be constructed based on the key interactions identified through molecular docking studies. This model would then be used to screen virtual libraries of compounds, filtering for those that possess the desired spatial arrangement of functional groups. The hits from this virtual screening can then be subjected to more rigorous computational analysis, such as molecular docking and MD simulations, before being prioritized for synthesis and biological testing. This approach significantly streamlines the drug discovery process by focusing resources on the most promising candidates. nih.gov

Pharmacological Activities and Pre Clinical Mechanistic Studies of 3 2h Tetrazol 5 Yl 1h Indole Derivatives

Anticancer Activities and Antitumor Mechanisms (Pre-clinical in vitro and in vivo models)

The fight against cancer is a primary focus of modern drug discovery, and indole (B1671886) derivatives have long been recognized for their therapeutic potential. researchgate.net The hybridization of the indole scaffold with a tetrazole ring has yielded compounds with promising anticancer activities, investigated through various preclinical models.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines (e.g., MCF-7, A549, SKOV3, HCT116, HepG2)

A significant body of research has demonstrated the potent antiproliferative effects of 3-(2H-tetrazol-5-yl)-1H-indole derivatives against a wide array of human cancer cell lines. For instance, a series of indole-tetrazole coupled aromatic amides showed significant anticancer activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines, with some compounds exhibiting IC₅₀ values ranging from 3.5 to 8.7 μM. nih.gov Further studies on 3-(1H-tetrazol-5-yl)-β-carboline derivatives, a related class of compounds, revealed potent activity against colorectal adenocarcinoma cell lines HCT116 and HT29, with IC₅₀ values between 3.3 µM and 9.6 µM. researchgate.net These derivatives also showed efficacy against pancreatic adenocarcinoma (PANC-1), melanoma (A375), and hepatocarcinoma (HepG2) cell lines, with IC₅₀ values below 8 μM. researchgate.net

The antiproliferative activity of these compounds is often compared to standard chemotherapeutic drugs. For example, some indole-thiazolidinedione-triazole hybrids demonstrated superior anticancer activity against HePG-2 (liver), HCT-116 (colorectal), and MCF-7 (breast) cancer cells when compared to doxorubicin. nih.gov Similarly, certain indole derivatives have shown considerable inhibitory effects against HepG2, A549, and MCF-7 cells, with activities comparable to methotrexate. nih.gov

Table 1: Anticancer Activity of Selected Indole Derivatives

Compound Type Cell Line IC₅₀ (µM) Reference
Indole-tetrazole coupled aromatic amides MCF-7, A549, SKOV3 3.5 - 8.7 nih.gov
3-(1H-tetrazol-5-yl)-β-carbolines HCT116, HT29 3.3 - 9.6 researchgate.net
3-(1H-tetrazol-5-yl)-β-carbolines PANC-1, A375, HepG2 < 8 researchgate.net
Indole-thiazolidinedione-triazole hybrids HePG-2, HCT-116, MCF-7 3.18 - 8.03 nih.gov
Phosphomolybdate based hybrid HepG2, A549, MCF-7 25.17 - 33.79 nih.gov

Modulation of Apoptotic Pathways by this compound Derivatives

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. mdpi.com Research has shown that this compound derivatives can effectively modulate apoptotic pathways in cancer cells. researchgate.netnih.gov These compounds can trigger the intrinsic apoptotic pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins. mdpi.com

Studies have demonstrated that certain indole derivatives can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax, p53, and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2. mdpi.comrsc.org For example, specific pyrazole (B372694) derivatives have been shown to inhibit Bcl-2, leading to the activation of apoptotic pathways. rsc.org The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. researchgate.net This modulation of apoptotic signaling pathways underscores the potential of these compounds as targeted cancer therapeutics. researchgate.net

Tubulin Polymerization Inhibition Studies

Tubulin, the protein subunit of microtubules, is a critical target in cancer chemotherapy. nih.gov The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. nih.gov Several indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com

Specifically, indole-tetrazole coupled aromatic amides have been shown to significantly inhibit tubulin polymerization, with some compounds demonstrating greater potency than the known inhibitor combretastatin (B1194345) A-4. nih.gov The IC₅₀ values for tubulin polymerization inhibition for some of these derivatives were as low as 0.34 μM. nih.gov Molecular docking studies have further elucidated the binding of these compounds to the colchicine (B1669291) site on β-tubulin, providing a structural basis for their inhibitory activity. mdpi.comencyclopedia.pub This mechanism of action, targeting a well-validated anticancer target, further highlights the therapeutic potential of this compound derivatives.

Antimicrobial and Antifungal Efficacy (Pre-clinical in vitro models)

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial and antifungal activities in preclinical in vitro studies. The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and these indole-based compounds represent a promising avenue of research. frontiersin.org

Antibacterial Spectrum and Investigated Modes of Action (e.g., against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Klebsiella pneumoniae)

A number of studies have reported the synthesis and evaluation of 1-[(tetrazol-5-yl)methyl]indole derivatives for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These compounds have shown efficacy against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. ijpsr.comnih.gov

For instance, certain 1-[(tetrazol-5-yl)methyl]indole derivatives exhibited potent antibacterial activity, with some compounds showing strong effects against E. coli, Bacillus subtilis, Streptococcus lactis, and Pseudomonas sp. when compared to the standard drug ciprofloxacin. nih.gov The antibacterial activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The modes of action for these compounds are still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Table 2: Antibacterial Activity of Selected Indole-Tetrazole Derivatives

Compound Bacterial Strain Activity Reference
1-[(tetrazol-5-yl)methyl]indole derivative Escherichia coli Potent nih.gov
1-[(tetrazol-5-yl)methyl]indole derivative Pseudomonas aeruginosa Potent nih.gov
1-[(tetrazol-5-yl)methyl]indole derivative Bacillus subtilis Potent nih.gov
1-[(tetrazol-5-yl)methyl]indole derivative Streptococcus lactis Potent nih.gov

Antifungal Activities and Potential Ergosterol (B1671047) Biosynthesis Pathway Inhibition

Derivatives of this compound have also shown promising antifungal activity. nih.govresearchgate.net Fungal infections, particularly those caused by opportunistic pathogens, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. mdpi.com

Several synthesized 1-[(tetrazol-5-yl)methyl]indole derivatives have demonstrated high activity against various fungi, including Aspergillus niger, Penicillium sp., and Candida albicans. nih.govresearchgate.net The antifungal activity of some of these compounds was found to be comparable or even superior to the standard antifungal drug fusidic acid. nih.gov

A key target for many antifungal drugs is the ergosterol biosynthesis pathway. mdpi.comscispace.com Ergosterol is an essential component of the fungal cell membrane, and its inhibition leads to impaired membrane function and fungal cell death. mdpi.com Azole antifungals, a major class of antifungal drugs, act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol synthesis. scispace.comresearchgate.net It is hypothesized that tetrazole-containing indole derivatives may also exert their antifungal effects by targeting this pathway, a mechanism that is supported by molecular docking studies for related azole compounds. acs.orgnih.gov

Anti-inflammatory Response Modulation and Mechanisms (Pre-clinical in vitro and in vivo models)

The indole ring and tetrazole moiety are both recognized as important pharmacophores in the design of anti-inflammatory agents. Their combination within a single molecular framework presents a promising strategy for developing novel modulators of inflammatory pathways.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While the constitutive COX-1 isoform is associated with gastrointestinal side effects, the inducible COX-2 isoform is a key target for anti-inflammatory drug design.

Both indole and tetrazole-based compounds have been independently investigated as COX-2 inhibitors. Indomethacin is a well-known indole-containing NSAID, and various other indole derivatives have been designed and evaluated as selective COX-2 inhibitors. Similarly, tetrazole-containing molecules have been developed as selective COX-2 inhibitors, with some analogues showing high selectivity and a reduced risk of gastric ulceration in pre-clinical models. For instance, certain celecoxib (B62257) analogues incorporating a tetrazole moiety demonstrated high COX-2/COX-1 selectivity. While these findings highlight the potential of each heterocyclic system, specific studies focusing on the COX-2 inhibition profile of the hybrid this compound scaffold are not extensively detailed in the current body of literature.

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions and neurodegenerative diseases like Alzheimer's. Consequently, inhibiting iNOS or reducing NO production is a valid therapeutic strategy. In pre-clinical models, certain indole derivatives have been shown to decrease the production of NO in lipopolysaccharide (LPS)-induced microglial cell lines, indicating anti-neuroinflammatory activity. The development of selective iNOS inhibitors is a significant area of research for treating complex inflammatory diseases. Although the indole scaffold is a component of some iNOS inhibitors, research specifically detailing the NO-inhibiting capacity of this compound derivatives has not been prominently reported.

Antiviral Properties and Viral Replication Inhibition (Pre-clinical in vitro models)

The indole and tetrazole rings are features of various compounds with demonstrated antiviral activities against a range of viruses.

A notable application of the tetrazolyl-indole scaffold is in the development of HIV-1 attachment inhibitors. These agents interfere with the initial step of viral entry into host cells, specifically the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. Research has identified derivatives of 7-(2H-tetrazol-5-yl)-1H-indole as potent inhibitors of this process. Although these compounds feature the tetrazole at the 7-position of the indole ring rather than the 3-position, they represent a closely related structural class.

Several of these derivatives have demonstrated significant antiviral activity with effective concentrations (EC₅₀) in the nanomolar range. To address the poor oral bioavailability associated with the acidic tetrazole moiety, prodrug strategies have been explored. For example, an N-methyl tetrazole derivative was found to act as a successful prodrug, substantially increasing the plasma concentration of the parent compound after oral administration in rats.

Table 1: In Vitro Anti-HIV-1 Activity of 7-(2H-Tetrazol-5-yl)-1H-indole Derivatives

Compound IDStructure/DescriptionEC₅₀ (nM)
53 7-(2H-Tetrazol-5-yl)-1H-indole derivative34
54 7-(2H-Tetrazol-5-yl)-1H-indole derivative60
55 7-(2H-Tetrazol-5-yl)-1H-indole derivative120
56 N-methyl tetrazole prodrug of parent compound0

The tetrazole scaffold has been incorporated into molecules designed to combat other viral infections. In pre-clinical studies, 5-(phosphonomethyl)-1H-tetrazole and its thio-analogue were found to be inhibitors of Herpes Simplex Virus-1 (HSV-1) DNA polymerase and influenza RNA transcriptase. Other research has pointed to different tetrazole-containing structures, such as quinolinone derivatives, as potent inhibitors of influenza A virus replication. While these findings are promising for tetrazole-based antiviral drug discovery, specific data on the activity of this compound derivatives against HSV or influenza is limited.

Antileishmanial and Antiparasitic Activities (Pre-clinical in vitro and in vivo models)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial agents is a critical need, and heterocyclic compounds containing indole and tetrazole motifs have emerged as promising candidates.

Studies on hybrid molecules have shown significant potential. A series of 2,3,4,9-tetrahydro-β-carboline-tetrazole hybrids demonstrated potent in vitro activity against both the promastigote and intracellular amastigote forms of Leishmania donovani. The tetrahydro-β-carboline core is itself an indole derivative. The most active compound from this series also showed significant inhibition of splenic parasite burden in a hamster model. In another study, pyrazole-tetrazole hybrids were tested against Leishmania braziliensis, with a 3-chlorophenyl tetrazole derivative showing the most potent inhibition of promastigotes, with an activity level comparable to the reference drug pentamidine (B1679287) but with lower cytotoxicity.

Table 2: In Vitro Antileishmanial Activity of Indole/Tetrazole-Related Hybrids

Compound SeriesTarget OrganismMost Active Compound ExampleIC₅₀ (µM)Reference
Tetrahydro-β-carboline-tetrazole hybridsL. donovani (promastigote)Compound 14t0.59
Tetrahydro-β-carboline-tetrazole hybridsL. donovani (amastigote)Compound 14t1.57
Pyrazole-tetrazole hybridsL. braziliensis (promastigote)3-chlorophenyl tetrazole 115

These findings underscore the value of combining indole-like structures with a tetrazole ring to generate potent antiparasitic agents. However, research focusing specifically on the antileishmanial properties of the this compound scaffold is not yet widely available.

Antidiabetic and Antihyperglycemic Effects (Pre-clinical in vivo models)

The global rise in diabetes mellitus has necessitated the search for novel therapeutic agents. Indole derivatives have emerged as a promising class of compounds with potential antidiabetic properties. nih.gov The structural similarity of the tetrazole group to carboxylic acids, which are present in some antidiabetic drugs, suggests that this compound derivatives could exhibit beneficial effects on glucose metabolism. hilarispublisher.comijpsonline.com

Studies on Glucose Homeostasis Regulation

Pre-clinical studies on various tetrazole-containing compounds have demonstrated their potential to regulate glucose homeostasis. For instance, a series of 5-(4-alkoxyphenyl-alkyl)-1H-tetrazole derivatives were evaluated for their antidiabetic effects in genetically obese and diabetic KKAy mice and Wistar fatty rats. hilarispublisher.com One compound, in particular, exhibited potent glucose-lowering activity, proving to be significantly more active than the standard drug, pioglitazone (B448) hydrochloride, in Wistar fatty rats. hilarispublisher.com

Furthermore, novel tetrazole-bearing N-glycosides have been synthesized and investigated as inhibitors of the sodium-glucose cotransporter 2 (SGLT2). hilarispublisher.com In vivo evaluation of these compounds in a mouse oral glucose tolerance test revealed that two of the synthesized derivatives were more potent in inhibiting blood glucose levels than the control drug, dapagliflozin. nih.gov

While these studies highlight the potential of the tetrazole moiety in developing antidiabetic agents, specific pre-clinical in vivo data on the direct effects of this compound on glucose homeostasis are not extensively documented in the currently available literature. The antidiabetic activity observed in related tetrazole derivatives suggests a promising avenue for future research into the specific effects of the indole-tetrazole scaffold.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, making them key targets for antidiabetic drugs. google.com The tetrazole ring has been successfully incorporated into molecules designed as PPAR agonists.

A notable example is the tetrazole analog of clofibric acid, 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl) propanamide, which was investigated as a presumed PPARα agonist. mdpi.comresearchgate.net In a diabetes mellitus rat model, this compound demonstrated a significant decrease in plasma glucose levels. mdpi.comresearchgate.net This suggests that the tetrazole moiety can effectively mimic the carboxylic acid group of fibrates to interact with PPARs.

Moreover, a series of 5-[3-[6-(5-methyl-2-phenyl-4-oxazolylmethoxy)-3-pyridyl]propyl]-1H-tetrazole derivatives were found to possess high antidiabetic effects due to their potent agonistic activity for PPARγ. mdpi.com The most active compound in this series was substantially more potent than pioglitazone. mdpi.com

Although these findings underscore the potential of tetrazole-containing compounds as PPAR modulators, direct pre-clinical evidence of this compound or its close derivatives modulating PPAR activity in vivo is yet to be specifically reported. The demonstrated activity of related compounds, however, provides a strong rationale for investigating this specific scaffold as a potential PPAR modulator.

Neurological and Central Nervous System Activities (Pre-clinical in vitro and in vivo models of related compounds)

The glutamatergic system plays a critical role in neuronal function, and its dysregulation is implicated in various neurological and psychiatric disorders. wikipedia.orgf1000research.com Both indole and tetrazole moieties have been incorporated into compounds targeting glutamate (B1630785) receptors.

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory. frontiersin.org Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, making NMDA receptor antagonists potential therapeutic agents for neurodegenerative diseases. frontiersin.orgmdpi.com

While direct studies on this compound are scarce, research on related indole-containing structures has shown NMDA receptor antagonist activity. A study on enantiopure indolo[2,3-a]quinolizidines, which share the indole core, identified a compound that was 2.9-fold more potent as an NMDA receptor blocker than amantadine, a clinically used drug. mdpi.com The study suggested that the indole N-H group might be important for this activity. mdpi.com This highlights the potential of the indole scaffold in designing NMDA receptor modulators.

Metabotropic Glutamate Receptor (mGluR) Antagonism

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. researchgate.netwindows.net Antagonists of these receptors are being investigated for various neurological and psychiatric conditions. google.comgoogle.com

Research has led to the discovery of potent and selective mGluR5 antagonists containing a 2H-tetrazol-5-yl pyridine (B92270) structure. researchgate.net Structure-activity relationship studies on 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile led to the identification of a highly potent and selective mGlu5 receptor antagonist with good brain penetration and in vivo receptor occupancy in rats. researchgate.net This demonstrates the utility of the 2H-tetrazol-5-yl moiety in targeting mGluRs.

The available data point towards the potential of the individual indole and tetrazole scaffolds in modulating key CNS targets. However, comprehensive pre-clinical studies are needed to specifically evaluate the NMDA receptor and mGluR modulating properties of this compound and its derivatives.

Other Noteworthy Pre-clinical Pharmacological Activities of this compound Derivatives

Beyond the metabolic and neurological spheres, derivatives of this compound have been explored for other pharmacological activities, primarily in the areas of anticancer and anti-inflammatory research.

Anticancer Activity:

Several studies have highlighted the anticancer potential of indole-tetrazole hybrids. A series of indole-tetrazole coupled aromatic amides were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer lines. nih.gov Certain compounds in this series exhibited significant anticancer activity, with some also demonstrating enhanced inhibition of tubulin polymerization, a key target in cancer chemotherapy. nih.gov

Another study focused on newly synthesized (tetrazol-5-yl)methylindole derivatives prepared from 2-phenylindole. nih.gov These compounds were tested against the human liver carcinoma cell line (HepG2), and the results indicated that arylidine substituted tetrazole derivatives were the most active. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of compounds containing the indole scaffold is well-documented. nih.govmdpi.com Research into tetrazole derivatives has also revealed anti-inflammatory properties. For example, a series of 4,5-dihydro-1,5-diaryl-1H-pyrazole-3-substituted-heteroazoles, including a tetrazole derivative, were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The tetrazole-containing compound was found to be the most potent in the series. nih.gov

Furthermore, a novel 5-mercapto-1-substituted tetrazole incorporated quinoline (B57606) derivative was synthesized and showed excellent anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium in in vitro and in silico studies. researchgate.net

While these findings are promising, they are based on derivatives and related structures. Specific pre-clinical studies on this compound are required to fully elucidate its anticancer and anti-inflammatory profile.

Biological Targets and Signaling Pathways Modulated by 3 2h Tetrazol 5 Yl 1h Indole Derivatives

Receptor Binding and Antagonism

The versatility of the 3-(2H-tetrazol-5-yl)-1H-indole core structure allows for its derivatives to engage with several distinct receptor families.

Angiotensin II Type 1 (AT1) Receptor

A significant area of investigation for compounds containing a tetrazole moiety, akin to the one in this compound, has been their role as antagonists of the Angiotensin II Type 1 (AT1) receptor. nih.gov The tetrazole group often serves as a bioisostere for a carboxylic acid, a key feature for binding to the AT1 receptor. AT1 receptor antagonists are a well-established class of antihypertensive drugs that block the vasoconstrictive and aldosterone-secreting effects of angiotensin II. nih.gov The interaction of these antagonists with the AT1 receptor effectively inhibits downstream signaling pathways that lead to increased blood pressure. nih.gov

Nociceptin/Orphanin FQ (N/OFQ) Receptor

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor family, has also been a target for ligands structurally related to this compound derivatives. nih.gov Despite high sequence similarity with classical opioid receptors, the NOP receptor has a distinct pharmacological profile. nih.gov Ligands that modulate the NOP receptor can influence a variety of neurological processes, including pain, anxiety, and depression. uiowa.edu The development of selective agonists and antagonists for the NOP receptor is an active area of research for novel therapeutics. iasp-pain.orgunife.it

NMDA Receptors

Derivatives of tetrazole-containing compounds have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a critical component in excitatory synaptic transmission in the central nervous system. nih.govfrontiersin.org Specifically, compounds like D,L-(tetrazol-5-yl)glycine have been identified as potent and selective agonists at the NMDA receptor. nih.gov This interaction can lead to neuronal depolarization and, at high concentrations, excitotoxicity. nih.gov The modulation of NMDA receptors is a key strategy in the investigation of treatments for a variety of neurological and psychiatric disorders. frontiersin.orgfrontiersin.org

Metabotropic Glutamate (B1630785) Subtype 5 (mGlu5) Receptor

The metabotropic glutamate subtype 5 (mGlu5) receptor, another important player in glutamatergic signaling, has been targeted by antagonists that incorporate a tetrazole ring in their structure. For instance, 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile has been identified as a highly potent and selective mGlu5 receptor antagonist. nih.gov Antagonism of the mGlu5 receptor is being explored for its therapeutic potential in conditions such as neurodegeneration, addiction, and anxiety. nih.gov

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) represents a sophisticated approach to therapeutic intervention. ajwilsonresearch.comnih.gov While direct evidence for this compound derivatives as PPI modulators is still emerging, the structural motifs present in these compounds are relevant to this field. Small molecules can act as either inhibitors or stabilizers of PPIs. nih.govuniv-lille.fr They can function orthosterically, by directly competing at the interaction interface, or allosterically, by binding to a remote site and inducing a conformational change that affects the interaction. nih.gov Given the diverse biological activities of indole (B1671886) and tetrazole-containing compounds, it is plausible that derivatives of this compound could be designed to modulate specific PPIs involved in disease pathways.

Cellular Pathway Perturbations (e.g., Cell Cycle, Apoptosis, Inflammatory Cascades)

The engagement of the aforementioned biological targets by this compound derivatives can lead to significant perturbations of cellular pathways.

Cell Cycle: Certain classes of compounds with structural similarities to indole derivatives have been shown to induce cell cycle arrest. nih.gov For example, some antitumor agents can halt the cell cycle at the G0/G1 interphase, thereby inhibiting the proliferation of cancer cells. nih.gov

Apoptosis: The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Some indole derivatives have been found to trigger apoptosis in cancer cells through caspase-dependent pathways. unibo.itmdpi.com This can involve the activation of both intrinsic and extrinsic apoptotic pathways. unibo.it Furthermore, certain triazole derivatives have been shown to act as activators of caspases and pro-apoptotic proteins like Bax, while down-regulating anti-apoptotic proteins like Bcl2. mdpi.com

Inflammatory Cascades: The modulation of receptors such as AT1 and NOP can have a significant impact on inflammatory cascades. By blocking the AT1 receptor, for instance, antagonists can mitigate the pro-inflammatory effects of angiotensin II. Similarly, the NOP receptor system is known to play a role in modulating inflammatory responses.

Identification of Novel Target Proteins through Advanced Proteomic Approaches

The identification of the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and advancing drug development. Advanced proteomic techniques have become indispensable tools for the deconvolution of complex cellular responses to small molecules, enabling the discovery of both primary targets and off-target effects. In the context of this compound derivatives, while specific applications of these advanced proteomic studies are still emerging, the principles and methodologies hold immense promise for elucidating their full therapeutic potential.

Chemical proteomics is a powerful strategy for identifying protein targets of small molecules directly in a complex biological system. universiteitleiden.nl This approach typically involves the chemical modification of the compound of interest to incorporate a reactive group and a reporter tag, such as biotin. The modified compound, or probe, is then incubated with cell lysates or in living cells to allow for the formation of covalent bonds with its protein targets. Subsequently, the tagged protein-compound complexes can be enriched and identified using mass spectrometry.

One of the prominent methods in chemical proteomics is Activity-Based Protein Profiling (ABPP) . ABPP utilizes probes that irreversibly bind to the active sites of specific enzyme families, providing a direct readout of their functional state. nih.gov This technique is particularly valuable for identifying enzyme inhibitors among derivatives of this compound. For instance, if a derivative is found to inhibit a particular cellular process, ABPP can be employed to pinpoint the specific enzyme or enzyme class that is being targeted.

Another key technique is Affinity-Based Protein Profiling (AfBPP) , which is used to identify the direct binding targets of a compound. magtechjournal.com In this method, a derivative of the compound of interest is immobilized on a solid support and used as "bait" to capture its interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry. This approach is particularly useful for identifying non-enzymatic targets such as receptors or structural proteins.

While direct proteomic studies on this compound derivatives are not yet widely published, the application of these techniques to other indole derivatives has successfully identified novel targets. The insights gained from these studies provide a roadmap for future investigations into the specific targets of the this compound scaffold.

The integration of genomics and proteomics, known as proteogenomics, offers another layer of sophistication in target discovery. By correlating protein expression levels with genetic variations, researchers can identify proteins that are causally linked to a disease and are therefore more likely to be effective drug targets. creative-proteomics.com

The table below outlines various advanced proteomic approaches and their potential applications in identifying novel targets for this compound derivatives.

Proteomic ApproachDescriptionPotential Application for this compound Derivatives
Chemical Proteomics Utilizes chemical probes to enrich and identify protein targets from complex biological samples. universiteitleiden.nlIdentification of direct binding partners and off-targets in various disease models.
Activity-Based Protein Profiling (ABPP) Employs reactive probes to target the active sites of specific enzyme families, providing a functional readout. nih.govPinpointing specific enzymes inhibited by derivatives, such as kinases or proteases involved in cancer progression.
Affinity-Based Protein Profiling (AfBPP) Uses immobilized compounds to capture interacting proteins from cell lysates. magtechjournal.comDiscovering novel non-enzymatic targets like receptors or protein-protein interaction modulators.
Proteogenomics Integrates proteomic and genomic data to identify proteins causally associated with disease. creative-proteomics.comPrioritizing identified targets based on their genetic validation in relevant diseases.

The application of these advanced proteomic techniques is poised to significantly expand our understanding of the molecular mechanisms underlying the biological activities of this compound derivatives. The identification of novel target proteins will not only clarify their therapeutic effects but also open new avenues for the design of more potent and selective drug candidates.

Advanced Methodologies in the Research and Evaluation of 3 2h Tetrazol 5 Yl 1h Indole Derivatives

High-Throughput Screening (HTS) Techniques for Compound Library Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast and diverse chemical libraries for activity against a specific biological target. nih.gov While specific HTS campaigns for 3-(2H-tetrazol-5-yl)-1H-indole are not extensively detailed in public literature, the established HTS workflow provides a clear framework for how its derivatives would be evaluated.

The process begins with the creation of a focused compound library, synthesized around the core this compound scaffold with diverse substitutions on the indole (B1671886) ring. This library, which can contain thousands of unique molecules, is then formatted into microplates (e.g., 384- or 1536-well plates) for automated handling. creative-bioarray.comnih.gov

A robust and miniaturized assay is developed, specific to the biological target of interest (e.g., an enzyme, receptor, or a specific cell signaling pathway). Common HTS assay technologies that could be applied include:

Fluorescence-based assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), and fluorescence intensity assays are used to measure binding events or enzyme activity. axcelead-us.com

Luminescence-based assays: These are often used for reporter gene assays or assays measuring ATP levels as an indicator of cell viability. axcelead-us.com

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay used to study biomolecular interactions. axcelead-us.com

Robotic systems manage the precise dispensing of reagents, compounds, and cells, ensuring reproducibility and minimizing human error. drugdiscoverytoday.com Following an incubation period, automated plate readers measure the assay signal. The resulting large datasets are analyzed by specialized software to identify "hits"—compounds that exhibit a desired level of activity. A key innovation in HTS is quantitative HTS (qHTS), which tests compounds at multiple concentrations from the outset, generating concentration-response curves for every compound in the library and providing richer, more reliable data to identify promising lead candidates. nih.gov

Advanced Spectroscopic and Analytical Techniques for Research Characterization (e.g., 2D NMR, X-ray Crystallography)

Unambiguous characterization of novel this compound derivatives is critical. Advanced spectroscopic and analytical techniques are indispensable for confirming the chemical structure, stereochemistry, and purity of synthesized compounds.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of these derivatives. While standard 1D NMR (¹H and ¹³C) provides initial information, 2D NMR experiments are often required for definitive structural assignment. imist.ma

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to map out the connectivity of the indole and any substituent groups. For instance, COSY spectra can confirm correlations between adjacent protons on the indole ring system, such as between H-5, H-6, and H-7. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and linking different fragments of the molecule, such as connecting substituents to the indole or tetrazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents relative to the core structure. nih.gov

Technique Information Provided Application to this compound
2D NMR (COSY, HSQC, HMBC) Covalent bond connectivity, ¹H and ¹³C chemical shift assignments.Confirms the correct assembly of the indole and tetrazole rings and the position of substituents.
2D NMR (NOESY) Through-space proximity of protons.Elucidates the 3D conformation and stereochemistry of derivatives.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions.Provides definitive proof of structure and insight into solid-state packing and potential binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of this compound, QSAR models can be invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the optimization of lead candidates.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight, atom counts) or 3D descriptors (e.g., steric and electrostatic fields). semanticscholar.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). semanticscholar.org

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using the test set and cross-validation techniques. A robust model should have high correlation coefficients (r²) and predictive correlation coefficients (q²). nih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps visualize regions around the aligned molecules where certain properties are predicted to be favorable or unfavorable for activity. For instance, a CoMSIA map might indicate that a bulky, electron-donating group in a specific position on the indole ring would increase activity, guiding medicinal chemists in designing the next generation of more potent compounds.

Isotope Labeling Techniques for Mechanistic Elucidation Studies

Isotope labeling is a powerful technique used to trace the fate of a molecule or its constituent atoms through a chemical reaction or a biological system. nih.gov By replacing specific atoms in a this compound derivative with one of their heavier isotopes (e.g., replacing ¹H with ²H (deuterium, D) or ³H (tritium, T), or ¹²C with ¹³C or ¹⁴C), researchers can gain deep insights into reaction mechanisms, metabolic pathways, and pharmacokinetics.

A key application is in mechanistic studies of a compound's biological action. For example, if a derivative is thought to be metabolized at a specific C-H bond on the indole ring, synthesizing a version with deuterium (B1214612) at that position can test this hypothesis. The C-D bond is stronger than the C-H bond, leading to a slower reaction rate if that bond is broken in the rate-determining step of the metabolic process. This phenomenon, known as the kinetic isotope effect, can provide definitive evidence for a proposed metabolic pathway.

Recent advances have described gold(I)-catalyzed methods for the highly regioselective hydrogen isotope exchange on indoles, allowing for precise labeling at the C2 or C3 position. chemrxiv.org Such methods could be adapted to selectively introduce deuterium or tritium (B154650) into the this compound scaffold. Tritium-labeled compounds are particularly valuable as radiotracers in preclinical studies, such as Absorption, Distribution, Metabolism, and Excretion (ADME) studies, to quantify the biodistribution and clearance of a drug candidate. chemrxiv.org

Cell-Based Assays for Mechanistic and Efficacy Studies in Pre-clinical Settings

Cell-based assays are fundamental tools in preclinical research to assess the biological effects of this compound derivatives in a biologically relevant context. pharmalegacy.com These assays use living cells to study a compound's efficacy, mechanism of action, and potential cytotoxicity. Numerous studies on related indole-tetrazole hybrids demonstrate the utility of these assays in identifying potential therapeutic agents, particularly in oncology. rsc.orgnih.gov

Efficacy and Cytotoxicity Assays: The initial evaluation often involves determining a compound's ability to inhibit the proliferation of cancer cell lines. Assays like the MTT or MTS assay measure mitochondrial activity as an indicator of cell viability, allowing for the calculation of an IC₅₀ value (the concentration at which 50% of cell growth is inhibited). Studies on indole-tetrazole derivatives have reported anti-proliferative activity against various human breast cancer cell lines, including T-47D, MCF-7, and MDA-MB-231. rsc.org Similarly, 3-(1H-tetrazol-5-yl)-β-carbolines have been evaluated against colorectal cancer cell lines like HCT116 and HT29. nih.gov

Mechanistic Assays: Once a compound shows efficacy, further assays are employed to understand how it works.

Cell Cycle Analysis: Flow cytometry is used to determine if a compound causes cells to arrest at a specific phase of the cell cycle (e.g., G1, S, G2/M), which can indicate interference with DNA replication or mitosis.

Apoptosis Assays: These assays detect programmed cell death, a common mechanism for anticancer drugs. Techniques include Annexin V/Propidium Iodide staining to differentiate between early apoptotic, late apoptotic, and necrotic cells, and Western blotting to measure the expression levels of key apoptosis-regulating proteins like Bcl-2 and Bax.

Target Engagement Assays: If a compound is designed to inhibit a specific protein (e.g., an enzyme or receptor), cell-based assays can confirm that it engages this target in a cellular environment. For instance, a fluorescence polarization-based competitive binding assay was used to confirm that certain indole-tetrazole derivatives bind to the estrogen receptor α (ER-α). rsc.org Western blot analysis can further confirm if the compound alters the expression or signaling activity of its intended target protein. rsc.org

Below is a table summarizing representative data from cell-based assays for indole-tetrazole derivatives against breast cancer cell lines.

CompoundCell LineIC₅₀ (µM)Biological TargetAssay Type
Derivative 5dT-47D10.00 ± 0.59ER-αAnti-proliferative
Derivative 5fT-47D3.83 ± 0.74ER-αAnti-proliferative
Bazedoxifene (Control)T-47D14.23 ± 0.68ER-αAnti-proliferative
Derivative 5dMCF-73.08 ± 0.62ER-αAnti-proliferative
Derivative 5fMCF-77.93 ± 0.53ER-αAnti-proliferative
Data sourced from a study on indole-tetrazole derivatives as anti-breast cancer agents. acs.org

These preclinical cell-based studies are critical for selecting the most promising compounds for further development and for building a comprehensive understanding of their therapeutic potential and molecular mechanisms.

Future Perspectives and Research Directions for 3 2h Tetrazol 5 Yl 1h Indole

Design of Next-Generation 3-(2H-tetrazol-5-yl)-1H-indole Analogs with Enhanced Specificity and Potency

Future design strategies for novel this compound analogs will likely focus on several key areas to improve their pharmacological profiles. A primary objective is the synthesis of derivatives with heightened specificity for their biological targets, which can lead to a reduction in off-target effects and an improved therapeutic window. This can be achieved through sophisticated chemical modifications of the core scaffold.

Researchers will likely explore substitutions at various positions on both the indole (B1671886) and tetrazole rings. For instance, the introduction of different functional groups on the indole nucleus can significantly influence the compound's binding affinity and selectivity. nih.gov Similarly, modifications to the tetrazole ring, or the creation of hybrid molecules by linking the indole-tetrazole scaffold with other pharmacophores, could yield compounds with superior potency and efficacy. researchgate.netrsc.org The synthesis of indole-triazole hybrids, for example, has been shown to produce potent tubulin polymerization inhibitors, suggesting a promising avenue for developing anticancer agents. nih.govresearchgate.net

Multi-component reactions (MCRs) are expected to play a crucial role in the efficient generation of diverse libraries of indole-tetrazole derivatives. nih.govnih.gov MCRs offer a streamlined approach to creating complex molecules in a single step, which is highly advantageous for rapid lead generation and optimization in drug discovery campaigns. researchgate.netrug.nl

A summary of potential modification strategies is presented in the table below:

Scaffold Position Potential Modifications Desired Outcome
Indole N1-positionAlkylation, ArylationEnhanced metabolic stability, altered solubility
Indole C2-positionIntroduction of aryl or heteroaryl groupsImproved target binding and potency
Indole Benzene RingSubstitution with electron-donating or -withdrawing groupsModulation of electronic properties and pharmacokinetic profile
Tetrazole RingN-substitutionAltered bioisosteric properties and metabolic stability

Exploration of Novel Therapeutic Areas for Indole-Tetrazole Scaffolds Based on Mechanistic Insights

While much of the research on indole-tetrazole compounds has centered on their anticancer potential, the inherent biological activities of the individual indole and tetrazole moieties suggest a much broader therapeutic landscape. mdpi.comresearchgate.net Future investigations are poised to explore the utility of these scaffolds in a variety of other disease contexts.

Given the prevalence of the indole nucleus in neuroactive compounds, there is significant potential for developing this compound derivatives for neurological and psychiatric disorders. researchgate.net The anti-inflammatory properties associated with some indole and tetrazole derivatives also point towards their potential use in treating chronic inflammatory diseases. researchgate.net Furthermore, the diverse pharmacological activities of these scaffolds, including antimicrobial and antiviral properties, warrant investigation into their efficacy against infectious diseases. benthamscience.com

A deeper understanding of the mechanism of action of existing indole-tetrazole compounds will be instrumental in guiding the exploration of new therapeutic applications. By elucidating the specific cellular pathways and molecular targets modulated by these compounds, researchers can identify new disease areas where they are likely to be effective.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in this compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of this compound derivatives. premierscience.comnih.gov These computational tools can significantly accelerate the drug development process by analyzing vast datasets to predict the biological activities and physicochemical properties of novel compounds. mednexus.orgijpsjournal.com

The application of AI and ML in this field is expected to lead to more efficient and cost-effective drug discovery, ultimately accelerating the translation of promising indole-tetrazole compounds from the laboratory to the clinic. mednexus.org

Development of Targeted Delivery Systems for Pre-clinical Research Applications

To enhance the therapeutic efficacy and minimize potential side effects of this compound analogs, the development of targeted drug delivery systems (DDS) is a critical area of future research. ijpsjournal.com These systems are designed to deliver the therapeutic agent specifically to the site of action, thereby increasing its local concentration and reducing systemic exposure.

Novel carrier systems such as liposomes, nanoparticles, and microspheres are being explored for the targeted delivery of various therapeutic agents. ijpsjournal.com By encapsulating the indole-tetrazole compound within these carriers and functionalizing their surface with targeting ligands (e.g., antibodies or peptides), it is possible to achieve selective delivery to specific cells or tissues.

For preclinical research, these targeted delivery systems can provide a more accurate assessment of the therapeutic potential of this compound derivatives by ensuring they reach their intended biological target in sufficient concentrations. This approach can also help to overcome challenges related to poor solubility or bioavailability of some compounds.

Collaborative Research Opportunities and Interdisciplinary Approaches in the Field of Tetrazolyl-Indole Chemistry

The continued advancement of tetrazolyl-indole chemistry will be greatly facilitated by collaborative research efforts and interdisciplinary approaches. The complexity of modern drug discovery necessitates the integration of expertise from various scientific disciplines, including medicinal chemistry, molecular biology, pharmacology, and computational science.

Collaborations between academic research institutions and pharmaceutical companies can help to bridge the gap between basic scientific discoveries and the development of new medicines. By combining the innovative research conducted in academia with the drug development expertise and resources of the pharmaceutical industry, the translation of promising this compound analogs into clinical candidates can be significantly accelerated.

Furthermore, an interdisciplinary approach that leverages the latest technologies and methodologies from different fields will be essential for overcoming the challenges associated with drug discovery and development. For instance, the integration of high-throughput screening, structural biology, and computational modeling can provide a more comprehensive understanding of the structure-activity relationships of indole-tetrazole compounds and facilitate the design of more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2H-tetrazol-5-yl)-1H-indole, and what analytical methods validate its purity and structure?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole derivatives and tetrazole precursors. For example, tetrazole rings can be introduced via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Key steps include:

  • Step 1 : Functionalization of the indole core at the 3-position using electrophilic substitution.
  • Step 2 : Cyclization with sodium azide and ammonium chloride in DMF at 100°C for 12–24 hours to form the tetrazole moiety .
  • Validation : Purity is confirmed via HPLC (≥95%), while structural elucidation employs 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation (e.g., C–H···N hydrogen bonding patterns in the crystal lattice) .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For example, in the monohydrate form of 5-(1H-tetrazol-5-yl)-1H-indole, XRD reveals:

  • Interactions : π-π stacking between indole and tetrazole rings (centroid distances: 3.73–3.83 Å) and hydrogen bonds involving water molecules (O–H···N, 2.89 Å).
  • Software : SHELXL refinement (R-factor < 0.05) ensures accuracy in bond lengths and angles .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (e.g., MIC values against Candida albicans compared to fluconazole) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2 IC50_{50} ~30 µM) with controls for cytotoxicity in normal cells .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., CuI for azide-alkyne cycloadditions) to enhance regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; microwave-assisted synthesis reduces reaction time .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted azides .

Q. How can contradictory bioactivity data (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Purity Verification : Re-test compounds after repurification via preparative HPLC.
  • Orthogonal Assays : Confirm results using alternative methods (e.g., apoptosis flow cytometry vs. MTT for cytotoxicity) .

Q. What strategies are employed to study its coordination chemistry with transition metals?

  • Methodological Answer :

  • Complex Synthesis : React this compound with metal salts (e.g., ZnCl2_2, CuSO4_4) in ethanol/water mixtures.
  • Characterization : FTIR (N–M stretching at 400–500 cm1^{-1}), UV-Vis (d-d transitions), and XRD to determine geometry (e.g., tetrahedral vs. square planar) .

Q. How can structure-activity relationships (SAR) be explored for tetrazole-indole hybrids?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the indole (e.g., 5-fluoro substitution) or tetrazole (e.g., methyl vs. phenyl groups).
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate electronic/steric features with bioactivity .

Q. What computational methods predict its interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., CDK2 kinase).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.